[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
Description
Spiramycin B is a macrolide antibiotic and antiparasitic agent. It is primarily used to treat infections caused by Gram-positive bacteria and some Gram-negative bacteria. Spiramycin B is a 16-membered ring macrolide discovered as a product of the bacterium Streptomyces ambofaciens. It has been used in various formulations for oral and parenteral administration .
Properties
CAS No. |
24916-51-6 |
|---|---|
Molecular Formula |
C45H76N2O15 |
Molecular Weight |
885.1 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27+,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
ZPCCSZFPOXBNDL-RSMXASMKSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Synonyms |
acetylspiramycin foromacidin B spiramycin B spiramycin II |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of spiramycin B involves fermentation processes using Streptomyces ambofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The primary steps include:
Fermentation: Culturing in a suitable medium.
Extraction: Using solvents like butanol to extract spiramycin B from the fermentation broth.
Purification: Employing techniques such as chromatography to purify the compound.
Industrial Production Methods
Industrial production of spiramycin B follows similar steps but on a larger scale. The process involves optimizing fermentation conditions to maximize yield, followed by large-scale extraction and purification using industrial-grade equipment. The final product is formulated into tablets, capsules, or injectable forms .
Chemical Reactions Analysis
Types of Reactions
Spiramycin B undergoes various chemical reactions, including:
Oxidation: Spiramycin B can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in spiramycin B.
Substitution: Spiramycin B can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of spiramycin B with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Spiramycin B has a wide range of scientific research applications:
Mechanism of Action
Spiramycin B exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome, leading to the dissociation of peptidyl-tRNA and inhibition of bacterial growth . The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Azithromycin: A macrolide with a broader spectrum of activity and better tissue penetration.
Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.
Uniqueness of Spiramycin B
Spiramycin B is unique due to its specific activity against certain parasites like Toxoplasma gondii and Cryptosporidium species. It also has a longer post-antibiotic effect and better tissue penetration compared to some other macrolides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
